2-Methyl-6-(trifluoromethyl)aniline

Description

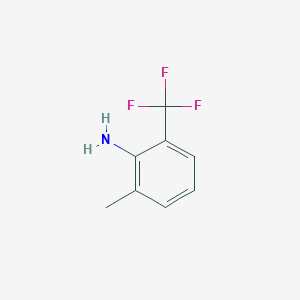

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-6-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3N/c1-5-3-2-4-6(7(5)12)8(9,10)11/h2-4H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXPCTHRQJVSSIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50536642 | |

| Record name | 2-Methyl-6-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50536642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88301-98-8 | |

| Record name | 2-Methyl-6-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50536642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-3-methylbenzotrifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Methyl-6-(trifluoromethyl)aniline (CAS Number: 88301-98-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-6-(trifluoromethyl)aniline, a fluorinated aromatic amine of interest in medicinal chemistry and materials science. This document consolidates available data on its physicochemical properties, provides a detailed, representative experimental protocol for its synthesis, and explores its potential applications, particularly in drug discovery. Due to the limited publicly available data for this specific isomer, information from closely related compounds, such as 2-Methyl-3-(trifluoromethyl)aniline, is included for comparative purposes and to provide a broader context for its potential utility.

Chemical and Physical Properties

This compound, with the CAS number 88301-98-8, is a substituted aniline featuring both a methyl and a trifluoromethyl group on the benzene ring.[1][2] The presence of the trifluoromethyl group significantly influences the compound's electronic properties, lipophilicity, and metabolic stability, making it an attractive building block in the design of novel bioactive molecules.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 88301-98-8 | [1][2] |

| Molecular Formula | C₈H₈F₃N | [1][2] |

| Molecular Weight | 175.15 g/mol | [1][2] |

| Appearance | Colorless to White to Yellow-brown Liquid or Solid | [4] |

| Boiling Point | Predicted: 198.8 ± 35.0 °C at 760 mmHg | Not explicitly found |

| Melting Point | Data not available | |

| Density | Predicted: 1.237 ± 0.06 g/cm³ | Not explicitly found |

| Flash Point | Predicted: 81.6 ± 25.9 °C | Not explicitly found |

| Refractive Index | Predicted: 1.481 | Not explicitly found |

| Purity | ≥97% (Commercially available) | [4] |

| Storage | Keep in dark place, sealed in dry, store in freezer, under -20°C | [4] |

Table 2: Spectroscopic and Structural Identifiers

| Identifier | Value | Reference |

| IUPAC Name | This compound | [4] |

| SMILES | CC1=C(N)C(=CC=C1)C(F)(F)F | [1] |

| InChI | 1S/C8H8F3N/c1-5-3-2-4-6(7(5)12)8(9,10,11)/h2-4H,12H2,1H3 | [4] |

| InChIKey | LXPCTHRQJVSSIQ-UHFFFAOYSA-N | [4] |

Experimental Protocols

Synthesis of this compound via Reduction of 2-Methyl-6-nitrobenzotrifluoride

This two-step process involves the nitration of 2-methylbenzotrifluoride followed by the reduction of the nitro group to an amine.

Step 1: Nitration of 2-Methylbenzotrifluoride to yield 2-Methyl-6-nitrobenzotrifluoride

-

Materials: 2-Methylbenzotrifluoride, fuming nitric acid, concentrated sulfuric acid.

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid to 0-5 °C in an ice bath.

-

Slowly add 2-methylbenzotrifluoride to the cooled sulfuric acid with continuous stirring.

-

To this mixture, add fuming nitric acid dropwise from the dropping funnel, ensuring the temperature is maintained below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

-

Pour the reaction mixture onto crushed ice, which will cause the product to precipitate.

-

Filter the crude product, wash with cold water until the washings are neutral, and dry under vacuum.

-

Purify the crude 2-methyl-6-nitrobenzotrifluoride by recrystallization or column chromatography.

-

Step 2: Reduction of 2-Methyl-6-nitrobenzotrifluoride to this compound

-

Materials: 2-Methyl-6-nitrobenzotrifluoride, methanol, palladium on charcoal (10% Pd/C), hydrogen gas.

-

Procedure:

-

Dissolve 2-methyl-6-nitrobenzotrifluoride in methanol in a hydrogenation vessel.

-

Add a catalytic amount of 10% Pd/C to the solution.

-

Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 2-3 atm) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the methanol under reduced pressure to obtain the crude product.

-

Purify the crude this compound by vacuum distillation or column chromatography.

-

Applications in Drug Discovery and Development

The incorporation of a trifluoromethyl group into drug candidates can significantly enhance their metabolic stability, bioavailability, and binding affinity to target proteins. While specific biological activities for this compound are not extensively documented, its structural isomer, 2-Methyl-3-(trifluoromethyl)aniline, is a key intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Flunixin.[5][6] It is plausible that this compound could serve as a valuable building block for the synthesis of novel therapeutic agents.

Derivatives of trifluoromethylanilines have shown potential as antimicrobial agents. Studies on compounds like 2-iodo-4-(trifluoromethyl)aniline have demonstrated antibacterial and antibiofilm activity against pathogenic bacteria.[7] This suggests that this compound could be a scaffold for the development of new anti-infective drugs.

Visualizations

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of this compound as described in the experimental protocol.

Caption: General synthetic workflow for this compound.

Potential Application in Drug Discovery Logic

This diagram outlines the logical progression from a chemical building block to a potential drug candidate, using this compound as an example.

References

- 1. appchemical.com [appchemical.com]

- 2. US4496765A - Preparation of 2-(methylthiomethyl)-6-(trifluoromethyl)aniline from ortho-aminobenzotrifluoride - Google Patents [patents.google.com]

- 3. tuodaindus.com [tuodaindus.com]

- 4. This compound | 88301-98-8 [sigmaaldrich.com]

- 5. 2-Methyl-3-(trifluoromethyl)aniline- 54396-44-0 [ganeshremedies.com]

- 6. cphi-online.com [cphi-online.com]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physical Properties of 2-Methyl-6-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 2-Methyl-6-(trifluoromethyl)aniline. Due to a prevalence of predicted data for this specific isomer, this document also presents experimentally determined properties of the closely related isomer, 2-Methyl-3-(trifluoromethyl)aniline, for comparative purposes. The guide includes detailed experimental protocols for determining key physical characteristics and presents logical workflows for these procedures.

Overview of Physical State and Appearance

This compound (CAS No. 88301-98-8) is described as a colorless to light yellow liquid under standard conditions.[1] In contrast, its isomer, 2-Methyl-3-(trifluoromethyl)aniline (CAS No. 54396-44-0), is a solid at room temperature.[2][3]

Quantitative Physical Properties

The following tables summarize the available quantitative physical property data for this compound and its isomer, 2-Methyl-3-(trifluoromethyl)aniline. It is critical to note that the data for the 6-trifluoromethyl isomer are predicted values.

Table 1: Physical Properties of this compound

| Physical Property | Value | Data Type |

| Molecular Weight | 175.15 g/mol | - |

| Boiling Point | 198.8 ± 35.0 °C | Predicted |

| Density | 1.237 ± 0.06 g/cm³ | Predicted |

| pKa | 1.32 ± 0.10 | Predicted |

Source: ChemicalBook[1]

Table 2: Experimental Physical Properties of 2-Methyl-3-(trifluoromethyl)aniline

| Physical Property | Value | Data Type |

| Molecular Weight | 175.15 g/mol | - |

| Melting Point | 38-42 °C | Experimental[2][3] |

| Boiling Point | 182-184 °C | Experimental[4] |

| Density | 1.24 g/cm³ at 20°C | Experimental[4] |

| Flash Point | > 79 °C (closed cup) | Experimental[4] |

| Solubility | Insoluble in water; soluble in organic solvents | Experimental[4] |

Sources: Various Safety Data Sheets and supplier information.[2][3][4]

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical properties of liquid and solid anilines.

Determination of Boiling Point (for Liquids)

The boiling point of a liquid amine can be determined using the capillary tube method in a Thiele tube.

Materials:

-

Thiele tube

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Heat source (e.g., Bunsen burner)

-

Heating medium (e.g., paraffin oil)

-

Sample of the liquid amine

Procedure:

-

A small amount of the liquid amine is placed into the small test tube.

-

The capillary tube, with its open end downwards, is placed into the liquid in the test tube.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in the Thiele tube containing the heating medium.

-

The Thiele tube is gently heated, and the temperature is monitored.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is stopped when a continuous stream of bubbles is observed.

-

The temperature at which the liquid enters the capillary tube is recorded as the boiling point.

Determination of Density (for Liquids)

The density of a liquid amine can be determined using a pycnometer.

Materials:

-

Pycnometer (a specific volume glass flask)

-

Analytical balance

-

Thermometer

-

Water bath

-

Sample of the liquid amine

Procedure:

-

The empty pycnometer is cleaned, dried, and its mass is accurately weighed.

-

The pycnometer is filled with the liquid amine and placed in a water bath at a constant temperature until it reaches thermal equilibrium.

-

The volume is adjusted to the calibration mark, and the outside of the pycnometer is dried.

-

The filled pycnometer is weighed to determine the mass of the amine.

-

The density is calculated by dividing the mass of the amine by the volume of the pycnometer.

Determination of Solubility

A qualitative assessment of solubility can be performed by simple mixing.

Materials:

-

Test tubes

-

Vortex mixer (optional)

-

Sample of the amine

-

Various solvents (e.g., water, ethanol, acetone, toluene)

Procedure:

-

A small amount of the amine (e.g., 0.1 g of solid or a few drops of liquid) is added to a test tube.

-

A known volume of the solvent (e.g., 1-2 mL) is added to the test tube.

-

The mixture is agitated (e.g., by shaking or using a vortex mixer).

-

The mixture is observed to determine if the amine has dissolved completely. The result is recorded as soluble, partially soluble, or insoluble.

References

A Comprehensive Technical Guide to 2-Methyl-6-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Initial Clarification: The molecular weight of 175.15 g/mol is correct for the molecular formula C₈H₈F₃N, which corresponds to 2-Methyl-6-(trifluoromethyl)aniline and its isomers. This guide focuses specifically on the this compound isomer (CAS No. 88301-98-8).

Executive Summary

This compound is a fluorinated aromatic amine that serves as a valuable building block in synthetic organic chemistry. Its unique substitution pattern, featuring a sterically hindering methyl group and a potent electron-withdrawing trifluoromethyl group ortho to the amine, imparts specific chemical properties that are of interest in the design of novel pharmaceuticals and advanced materials. The trifluoromethyl moiety is a well-established bioisostere for a methyl group, offering enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which are highly desirable in drug discovery programs. This document provides a detailed overview of the known properties, synthesis, and potential applications of this compound, with a focus on its utility for researchers in the pharmaceutical and chemical industries.

Chemical and Physical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for designing reaction conditions, purification protocols, and for understanding the compound's pharmacokinetic profile in potential drug candidates.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-Amino-3-methylbenzotrifluoride | [1] |

| CAS Number | 88301-98-8 | |

| Molecular Formula | C₈H₈F₃N | [1][2] |

| Molecular Weight | 175.15 g/mol | [2] |

| Physical Form | Colorless to White to Yellow-brown Liquid or Solid | |

| Boiling Point | 198.8 °C at 760 mmHg | [3] |

| Density | 1.238 g/cm³ | |

| Refractive Index | 1.481 | [4] |

| Storage Conditions | Store in a dark, dry, and sealed container; freezer storage at -20°C is recommended. | [4] |

Spectroscopic Data

As of the latest literature review, publicly accessible, experimentally determined spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound (CAS 88301-98-8) is limited. Several suppliers indicate that this data is available upon request with purchase.[4] However, based on the chemical structure, the following spectral characteristics can be anticipated:

-

¹H NMR: Aromatic protons would likely appear as multiplets in the range of 7.0-7.5 ppm. The methyl protons would present as a singlet around 2.2-2.5 ppm. The amine protons would show a broad singlet, the chemical shift of which is dependent on solvent and concentration.

-

¹³C NMR: The trifluoromethyl carbon would exhibit a quartet due to coupling with the fluorine atoms. Aromatic carbons would appear in the 120-150 ppm range, with the carbon attached to the trifluoromethyl group showing a characteristic quartet. The methyl carbon would be found in the aliphatic region, typically around 15-20 ppm.

-

IR Spectroscopy: Characteristic N-H stretching bands for a primary amine would be expected in the region of 3300-3500 cm⁻¹. Strong C-F stretching bands would be prominent in the 1100-1300 cm⁻¹ region. Aromatic C-H and C=C stretching bands would also be present.

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 175. Fragmentation patterns would likely involve the loss of the trifluoromethyl group or parts of the aromatic ring.

Synthesis and Experimental Protocols

Hypothetical Synthetic Protocol

This protocol is a generalized procedure and would require optimization for specific laboratory conditions.

Reaction: Nitration of 2-bromo-1-methyl-3-(trifluoromethyl)benzene followed by reduction.

Materials:

-

2-bromo-1-methyl-3-(trifluoromethyl)benzene

-

Fuming nitric acid

-

Concentrated sulfuric acid

-

Iron powder

-

Ammonium chloride

-

Ethanol

-

Water

-

Dichloromethane

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Nitration:

-

To a stirred solution of concentrated sulfuric acid, cool to 0°C.

-

Slowly add 2-bromo-1-methyl-3-(trifluoromethyl)benzene.

-

Add fuming nitric acid dropwise while maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Pour the reaction mixture onto crushed ice and extract the product with dichloromethane.

-

Wash the organic layer with water, sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the nitrated intermediate.

-

-

Reduction:

-

Suspend the nitrated intermediate and iron powder in a mixture of ethanol and water.

-

Add a catalytic amount of ammonium chloride and heat the mixture to reflux for 4-6 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

-

Filter the reaction mixture through a pad of celite, washing with ethanol.

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography to obtain this compound.

-

References

An In-Depth Technical Guide to 2-methyl-6-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-methyl-6-(trifluoromethyl)aniline, a substituted aniline derivative, represents a class of fluorinated compounds that are of significant interest in medicinal chemistry, agrochemistry, and materials science. The presence of both a methyl and a trifluoromethyl group on the aniline scaffold imparts unique electronic and steric properties, influencing its reactivity, lipophilicity, and metabolic stability. This technical guide provides a comprehensive overview of the available scientific and technical data for this compound, including its physicochemical properties, synthesis, and potential applications, with a focus on providing researchers and drug development professionals with a foundational understanding of this compound.

Physicochemical Properties

Quantitative data for this compound is sparse in publicly available literature, with many reported values being theoretical predictions. The following tables summarize the available data.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 88301-98-8 | [1] |

| Molecular Formula | C₈H₈F₃N | [1] |

| Molecular Weight | 175.15 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | N/A |

| Property | Value | Notes |

| Boiling Point | 198.8 ± 35.0 °C | Predicted |

| Density | 1.237 ± 0.06 g/cm³ | Predicted |

| pKa | 1.32 ± 0.10 | Predicted |

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not well-documented in peer-reviewed journals or patents. However, the synthesis of its isomer, 2-methyl-3-(trifluoromethyl)aniline, and other related substituted anilines can provide a model for a potential synthetic route. A common approach involves the modification of a pre-existing substituted benzene ring.

One potential synthetic pathway could involve the catalytic reduction of a corresponding nitro compound, such as 1-methyl-2-nitro-3-(trifluoromethyl)benzene. This method is a standard procedure for the synthesis of anilines.

Illustrative Experimental Protocol for a Related Isomer: Synthesis of 2-methyl-3-(trifluoromethyl)aniline

The following protocol for the synthesis of the isomer 2-methyl-3-(trifluoromethyl)aniline is provided for illustrative purposes.

Reaction: Catalytic hydrogenation of 2-chloro-6-methyl-3-(trifluoromethyl)aniline hydrochloride.

Materials:

-

6-chloro-2-chloromethyl-3-trifluoromethylaniline hydrochloride

-

Ethanol

-

Palladium on carbon (Pd/C) catalyst

-

A suitable base

-

Hydrogen gas

Procedure:

-

To a pressure reaction vessel, add 280g of 6-chloro-2-chloromethyl-3-trifluoromethylaniline hydrochloride, ethanol, Pd/C catalyst, and a base.

-

Replace the air in the vessel with hydrogen gas.

-

Pressurize the system with hydrogen to 4 kg and maintain the reaction for 48 hours.

-

After the reaction is complete, cool the vessel and filter the mixture to remove the catalyst.

-

Remove the solvent under reduced pressure.

-

The resulting residue can be further purified by distillation to yield 2-methyl-3-(trifluoromethyl)aniline.

Note: This protocol is for an isomer and would require adaptation and optimization for the synthesis of this compound.

Below is a conceptual workflow for a potential synthesis of this compound.

Caption: A potential synthetic workflow for this compound.

Biological Activity and Mechanism of Action

Direct studies on the biological activity and mechanism of action of this compound are not available in the current literature. However, the broader class of trifluoromethylanilines has been investigated for various pharmacological activities. The trifluoromethyl group is known to enhance metabolic stability and cell permeability, making it a valuable moiety in drug design.

Derivatives of trifluoromethylaniline have been reported to exhibit antimicrobial and anticancer properties. The specific biological targets and signaling pathways are likely dependent on the overall structure of the molecule.

A general workflow for the biological evaluation of a novel compound like this compound is illustrated below.

Caption: General workflow for the biological evaluation of a new chemical entity.

Metabolism and Toxicology

There is no specific information on the metabolism and toxicological profile of this compound. For the related isomer, 2-(trifluoromethyl)aniline, metabolism in rats has been shown to proceed via N-conjugation and ring-hydroxylation followed by sulfation. It is plausible that this compound could undergo similar metabolic transformations.

General toxicological concerns for anilines include methemoglobinemia. Safety data for this compound indicates that it is harmful if swallowed and causes skin and eye irritation.

Analytical Methods

Validated analytical methods specifically for this compound are not described in the literature. However, standard analytical techniques for the characterization and quantification of aniline derivatives are applicable.

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid.

-

Detection: UV detection, typically around 254 nm.

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Column: A non-polar or medium-polarity capillary column.

-

Carrier Gas: Helium.

-

Detection: Mass spectrometry for identification and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR, ¹³C NMR, and ¹⁹F NMR would be essential for structural elucidation and purity assessment.

Applications

While specific applications for this compound are not documented, its structural motifs suggest potential utility in several areas:

-

Pharmaceuticals: As a building block for the synthesis of active pharmaceutical ingredients (APIs). The trifluoromethyl group can enhance drug efficacy and pharmacokinetic properties.

-

Agrochemicals: As an intermediate in the synthesis of pesticides and herbicides. Fluorinated compounds are prevalent in modern agrochemicals.

-

Materials Science: As a monomer or additive in the development of specialty polymers and materials where the trifluoromethyl group can impart desirable properties such as thermal stability and chemical resistance.

Conclusion

This compound is a chemical entity with potential for applications in various fields of research and development. However, there is a notable lack of specific experimental data for this compound in the public domain. The information available on its isomers and related compounds provides a basis for predicting its properties and potential uses. Further research is needed to fully characterize its physicochemical properties, develop efficient synthetic routes, and explore its biological activities and potential applications. This guide serves as a starting point for researchers and professionals interested in this and related fluorinated anilines.

References

A Technical Guide to the Isomers of C₈H₈F₃N: Structure, Synthesis, and Applications in Drug Development

Abstract: The chemical formula C₈H₈F₃N represents a class of structural isomers that serve as valuable building blocks in medicinal chemistry and materials science. The incorporation of a trifluoromethyl (CF₃) group significantly influences the physicochemical properties of these molecules, including lipophilicity, metabolic stability, and receptor binding affinity, making them highly sought after in drug design. This guide provides an in-depth technical overview of two prominent isomers: 4-(Trifluoromethyl)benzylamine and 4-(2,2,2-Trifluoroethyl)aniline . We present their chemical properties, detailed experimental protocols for their synthesis, and a discussion of their current and potential applications for an audience of researchers, scientists, and drug development professionals.

Introduction: The Role of Trifluoromethylated Compounds in Drug Discovery

The strategic introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. The trifluoromethyl (CF₃) group, in particular, is frequently used as a bioisostere for methyl or chloro groups to enhance a molecule's pharmacological profile.[1] Its strong electron-withdrawing nature and high lipophilicity can lead to improved metabolic stability, better membrane permeability, and enhanced binding affinity to biological targets.[2][3] These properties often translate into superior efficacy, a longer half-life, and a more favorable safety profile for the final active pharmaceutical ingredient (API).[4]

This guide focuses on two structural isomers of C₈H₈F₃N, which, despite sharing the same atomic composition, exhibit distinct structural arrangements and are synthesized via different chemical pathways. Understanding the specific properties and synthesis of each isomer is critical for their effective application in research and development.

Isomer Focus 1: 4-(Trifluoromethyl)benzylamine

4-(Trifluoromethyl)benzylamine is a primary amine characterized by a benzylamine core with a trifluoromethyl group at the para-position of the phenyl ring. It is a widely used intermediate in the synthesis of pharmaceuticals and agrochemicals.[5]

Chemical and Physical Properties

A summary of the key quantitative data for 4-(Trifluoromethyl)benzylamine is provided in Table 1.

| Property | Value | Reference(s) |

| IUPAC Name | [4-(Trifluoromethyl)phenyl]methanamine | [PubChem CID: 76804] |

| CAS Number | 3300-51-4 | [5] |

| Molecular Weight | 175.15 g/mol | [5] |

| Molecular Formula | C₈H₈F₃N | [5] |

| Appearance | Clear colorless to light yellow liquid | [ChemicalBook: 3300-51-4] |

| Density | 1.229 g/mL at 25 °C | [5] |

| Boiling Point | 79-82 °C (15 mmHg) | [ChemicalBook: 3300-51-4] |

| Refractive Index | n20/D 1.464 | [5] |

| Flash Point | 75 °C (167 °F) | [5] |

Experimental Protocol: Synthesis

The synthesis of 4-(Trifluoromethyl)benzylamine is commonly achieved via the reduction of 4-trifluoromethylbenzaldehyde oxime.

Reaction: Reduction of an Oxime Starting Material: 4-Trifluoromethylbenzaldehyde Oxime Reagents: Methanol, Hydrogen Chloride (gas), Hydrogen (gas), Palladium on Carbon (Pd/C) or other suitable catalyst.

Detailed Protocol:

-

Vessel Preparation: A high-pressure reaction vessel (autoclave) is charged with 5.00 g (26.4 mmol) of 4-trifluoromethylbenzaldehyde oxime.

-

Solvent Addition: The starting material is dissolved in methanol.

-

Acidification: Anhydrous hydrogen chloride gas (approx. 4.0 g, 109.7 mmol) is bubbled through the solution.

-

Catalyst Addition: A suitable reduction catalyst, such as Palladium on Carbon (10% w/w, approx. 250 mg), is added to the mixture.

-

Hydrogenation: The vessel is sealed and purged with nitrogen, then pressurized with hydrogen gas to 10 atm.

-

Reaction: The reaction mixture is stirred vigorously at room temperature (approx. 25 °C) for 3 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion, the vessel is depressurized, and the catalyst is removed by filtration through a pad of Celite®.

-

Neutralization & Extraction: Diethyl ether is added to the filtrate, and the mixture is neutralized with a saturated aqueous solution of sodium hydroxide. The organic layer is separated, and the aqueous layer is extracted with additional diethyl ether.

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the final product. A yield of approximately 93% has been reported for this method.[6]

Visualization: Synthesis Workflow

References

- 1. 4-(2,2,2-TRIFLUOROETHYL)ANILINE | 131395-17-0 [chemicalbook.com]

- 2. 4-(2,2,2-Trifluoroethyl)aniline | 131395-17-0 | Benchchem [benchchem.com]

- 3. Palladium-catalyzed cascade C-H trifluoroethylation of aryl iodides and Heck reaction: efficient synthesis of ortho-trifluoroethylstyrenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 4-Ethoxycarbonyl-N-(2,2,2-trifluoroethyl)aniline | Sigma-Aldrich [sigmaaldrich.com]

An In-Depth Technical Guide to 2-Methyl-6-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methyl-6-(trifluoromethyl)aniline, a key aromatic amine intermediate with significant applications in the pharmaceutical and agrochemical industries. This document details its chemical identifiers, physicochemical properties, and safety information.

Core Chemical Data

This compound, a substituted aniline, is characterized by a methyl group and a trifluoromethyl group at positions 2 and 6 of the aniline ring, respectively. This substitution pattern imparts unique chemical properties that are leveraged in the synthesis of complex molecules.

Chemical Identifiers

A comprehensive list of identifiers for this compound is provided in the table below, facilitating its unambiguous identification across various databases and regulatory frameworks.

| Identifier Type | Value |

| IUPAC Name | This compound[1] |

| CAS Registry Number | 88301-98-8[1][2][3][4][5][6] |

| Molecular Formula | C₈H₈F₃N[1][2][3] |

| Synonyms | 2-Amino-3-methylbenzotrifluoride, Benzenamine, 2-Methyl-6-(trifluoromethyl)-[1][5] |

| MDL Number | MFCD03701069[2][3] |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in chemical synthesis.

| Property | Value |

| Molecular Weight | 175.15 g/mol [2][3] |

| Physical Form | Colorless to White to Yellow-brown Liquid or Solid |

| InChI | 1S/C8H8F3N/c1-5-3-2-4-6(7(5)12)8(9,10)11/h2-4H,12H2,1H3 |

| InChI Key | LXPCTHRQJVSSIQ-UHFFFAOYSA-N |

| SMILES | CC1=C(N)C(=CC=C1)C(F)(F)F[3] |

Safety and Handling

Appropriate safety precautions are essential when handling this compound due to its potential hazards.

Hazard Identification

The compound is classified with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

The signal word for this chemical is "Warning".

Precautionary Measures

Recommended precautionary statements for handling include:

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Protocols & Applications

Logical Workflow for Synthesis and Application

The following diagram illustrates a generalized workflow from starting materials to the potential application of this compound in drug discovery.

References

- 1. pschemicals.com [pschemicals.com]

- 2. This compound | 88301-98-8 [m.chemicalbook.com]

- 3. appchemical.com [appchemical.com]

- 4. aksci.com [aksci.com]

- 5. 2-Metil-6-(trifluorometil)anilin CAS#: 88301-98-8 • ChemWhat | Basis Data Bahan Kimia & Biologi [chemwhat.id]

- 6. 88301-98-8|this compound|BLD Pharm [bldpharm.com]

The Trifluoromethyl Group in Anilines: An In-depth Technical Guide on Electronic Properties

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (CF₃) group to an aniline scaffold profoundly alters its electronic properties, significantly impacting its reactivity, basicity, and potential as a pharmacophore. This technical guide provides a comprehensive overview of the electronic characteristics of trifluoromethyl-substituted anilines, offering valuable data and methodologies for researchers in organic synthesis, medicinal chemistry, and drug development. The strong electron-withdrawing nature of the trifluoromethyl group, coupled with its metabolic stability and lipophilicity, makes it a privileged substituent in the design of novel therapeutics.[1][2][3]

Core Electronic Properties: A Quantitative Overview

The electronic influence of the trifluoromethyl group is best understood through a combination of quantitative descriptors, including Hammett constants, pKa values, and dipole moments. These parameters provide a clear picture of how the CF₃ group modulates electron density within the aniline ring and on the amino group, thereby affecting the molecule's overall chemical behavior.

Data Summary

The following tables summarize key quantitative data for ortho-, meta-, and para-trifluoromethylaniline, allowing for a direct comparison of the positional effects of the CF₃ substituent.

| Property | Aniline | 2-(Trifluoromethyl)aniline | 3-(Trifluoromethyl)aniline | 4-(Trifluoromethyl)aniline |

| pKa of Conjugate Acid | 4.63 | ~0.5 | 3.06 | 3.52 |

| Dipole Moment (Debye) | 1.53 | 3.32 | 3.25 | 4.3 |

| Hammett Constant (σ) | 0 | - | σm = +0.43 | σp = +0.54 |

Note: pKa and dipole moment values can vary slightly depending on the solvent and experimental conditions. The Hammett constants are for the CF₃ group itself.

| Spectroscopic Data | 2-(Trifluoromethyl)aniline | 3-(Trifluoromethyl)aniline | 4-(Trifluoromethyl)aniline |

| IR N-H Stretch (cm⁻¹) | ~3400-3500 (asymmetric & symmetric) | ~3400-3500 (asymmetric & symmetric) | ~3400-3500 (asymmetric & symmetric) |

| ¹³C NMR (δ, ppm vs TMS) | C-CF₃: ~127 (q) | C-CF₃: ~131 (q) | C-CF₃: ~126 (q) |

| C-NH₂: ~146 | C-NH₂: ~148 | C-NH₂: ~150 | |

| ¹⁹F NMR (δ, ppm vs CFCl₃) | ~ -62 | ~ -63 | ~ -64 |

Note: Spectroscopic data are approximate and can vary based on the solvent and spectrometer frequency. The N-H stretching frequencies for substituted anilines typically appear as two bands for the asymmetric and symmetric stretches.[4][5]

Inductive vs. Resonance Effects

The electronic properties of the trifluoromethyl group are a result of a strong inductive effect and a weaker resonance effect. Understanding this interplay is crucial for predicting the reactivity and basicity of trifluoromethylated anilines.

The trifluoromethyl group is a powerful electron-withdrawing group primarily due to the strong inductive effect (-I) of the highly electronegative fluorine atoms.[6] This effect significantly reduces the electron density on the aniline ring and, consequently, on the nitrogen atom of the amino group. The resonance effect (-R), which involves hyperconjugation between the C-F bonds and the aromatic π-system, is also electron-withdrawing but is generally considered weaker than the inductive effect for the CF₃ group. The net result is a significant decrease in the basicity of the aniline, as reflected in the lower pKa values of its conjugate acid compared to aniline itself.

Experimental Protocols

Synthesis of 4-(Trifluoromethyl)aniline

A common laboratory-scale synthesis of 4-(trifluoromethyl)aniline involves the amination of 4-chlorobenzotrifluoride under high pressure.

Workflow for the Synthesis of 4-(Trifluoromethyl)aniline:

Detailed Methodology:

-

Materials: 4-chlorobenzotrifluoride, aqueous ammonia (28-30%), copper(I) chloride, toluene, deionized water.

-

Procedure: a. A high-pressure autoclave is charged with 4-chlorobenzotrifluoride, aqueous ammonia (in excess), and a catalytic amount of copper(I) chloride.[7] b. The autoclave is sealed and heated to 150-200 °C with stirring for 12-24 hours. The pressure will increase significantly during the reaction. c. After the reaction is complete, the autoclave is cooled to room temperature, and the excess ammonia is carefully vented in a fume hood. d. The reaction mixture is transferred to a separatory funnel, and the organic layer is extracted with toluene. e. The organic layer is washed with deionized water to remove any remaining salts and ammonia. f. The organic solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield 4-(trifluoromethyl)aniline as a colorless liquid or low-melting solid.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa of weak bases like anilines.[8]

Workflow for pKa Determination by Potentiometric Titration:

Detailed Methodology:

-

Materials: Trifluoromethylaniline sample, standardized hydrochloric acid solution (e.g., 0.1 M), ethanol, deionized water, calibrated pH meter and electrode.

-

Procedure: a. Prepare a dilute solution (e.g., 0.01 M) of the trifluoromethylaniline in a mixed solvent system like ethanol/water to ensure solubility. b. Calibrate the pH meter using standard buffer solutions. c. Place a known volume of the aniline solution in a beaker with a magnetic stirrer and immerse the pH electrode. d. Add the standardized HCl solution in small increments from a burette, recording the pH after each addition. e. Continue the titration past the equivalence point. f. Plot the pH versus the volume of HCl added. The equivalence point is the point of steepest inflection. g. Determine the volume of HCl required to reach the half-equivalence point (half the volume of the equivalence point). The pH at this point is equal to the pKa of the anilinium ion (the conjugate acid of the aniline).[9]

Impact on Drug Design and Biological Activity

The electronic modifications induced by the trifluoromethyl group have profound implications for drug design. The increased lipophilicity can enhance membrane permeability and bioavailability, while the metabolic stability of the C-F bonds can increase the drug's half-life.[10] Furthermore, the altered electronic distribution can fine-tune drug-receptor interactions.

A notable example of a drug containing a trifluoromethyl group is Celecoxib, a selective COX-2 inhibitor. While not a direct aniline derivative, its structure features a trifluoromethyl group on a pyrazole ring, which is attached to a phenylsulfonamide moiety. The electron-withdrawing nature of the CF₃ group influences the acidity of the sulfonamide proton and contributes to the overall electronic properties of the molecule, which are crucial for its selective binding to the COX-2 enzyme.

Simplified Signaling Pathway of Celecoxib Action:

References

- 1. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. afit.edu [afit.edu]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cpha.tu.edu.iq [cpha.tu.edu.iq]

- 5. eng.uc.edu [eng.uc.edu]

- 6. researchgate.net [researchgate.net]

- 7. Page loading... [wap.guidechem.com]

- 8. journaleras.com [journaleras.com]

- 9. [PDF] Substituent effects on the physical properties and pKa of aniline | Semantic Scholar [semanticscholar.org]

- 10. news-medical.net [news-medical.net]

The Ortho-Methyl Effect: A Technical Guide to Steric Hindrance in Substituted Anilines

For Researchers, Scientists, and Drug Development Professionals

The substitution pattern on an aromatic ring profoundly influences the chemical and physical properties of aniline derivatives. Among these, the "ortho effect" of a methyl group stands out as a critical determinant of reactivity, basicity, and spectroscopic characteristics. This in-depth technical guide explores the steric effects of the ortho-methyl group in substituted anilines, providing quantitative data, detailed experimental protocols, and visual representations to elucidate the underlying principles governing these phenomena.

The Steric Effect on the Basicity of Anilines

The basicity of anilines is a direct measure of the availability of the lone pair of electrons on the nitrogen atom for protonation. While the methyl group is an electron-donating group and is expected to increase basicity, the presence of a methyl group at the ortho position leads to a decrease in basicity compared to its meta and para isomers, and even aniline itself. This phenomenon is a classic example of the "ortho effect," which is attributed to a combination of steric and electronic factors.

The primary steric contributions are Steric Inhibition of Protonation (SIP) and Steric Inhibition of Solvation . Upon protonation, the amino group of aniline undergoes a change in hybridization from sp² (trigonal planar) to sp³ (tetrahedral). This geometric shift brings the hydrogen atoms of the resulting anilinium ion into close proximity with the ortho-methyl group, leading to steric strain. This strain destabilizes the conjugate acid, thereby shifting the equilibrium towards the unprotonated, less basic form.[1][2] Furthermore, the bulky ortho-methyl group can hinder the solvation of the anilinium ion, further reducing its stability.[2]

Quantitative Analysis of Basicity

The following table summarizes the pKa values of the conjugate acids of aniline and its methyl-substituted isomers. A lower pKa value corresponds to a weaker base.

| Compound | Structure | pKa of Conjugate Acid |

| Aniline | C₆H₅NH₂ | 4.60 |

| o-Toluidine | o-CH₃C₆H₄NH₂ | 4.44 |

| m-Toluidine | m-CH₃C₆H₄NH₂ | 4.73 |

| p-Toluidine | p-CH₃C₆H₄NH₂ | 5.08 |

Data compiled from multiple sources.

As the data indicates, o-toluidine is the weakest base among the toluidine isomers and is even less basic than aniline, highlighting the significant impact of the ortho-methyl group's steric hindrance.

Caption: Steric Inhibition of Protonation in o-Toluidine.

The Impact of the Ortho-Methyl Group on Reactivity

The steric hindrance imposed by the ortho-methyl group also significantly affects the reactivity of the aniline nitrogen in various chemical reactions, such as acylation, alkylation, and halogenation. The bulky ortho-substituent can impede the approach of electrophiles to the nucleophilic nitrogen atom, thereby reducing the reaction rate.

Quantitative Data on Reaction Kinetics

While a comprehensive dataset of rate constants for a single reaction across all isomers under identical conditions is scarce in the literature, a consistent trend of reduced reactivity for the ortho-isomer is observed. For instance, in the halogenation of toluidines with N-chloro-p-toluene sulphonamide (CAT), the observed order of reactivity is p-toluidine > o-toluidine > aniline.[3] This indicates that while the electron-donating nature of the methyl group in the para and ortho positions enhances reactivity compared to aniline, the steric effect in o-toluidine partially counteracts this electronic activation.

| Reactant | Relative Rate of Halogenation |

| p-Toluidine | Fastest |

| o-Toluidine | Intermediate |

| Aniline | Slowest |

Relative reactivity based on kinetic studies of halogenation.[3]

Spectroscopic Properties of Ortho-Methyl Anilines

The steric and electronic effects of the ortho-methyl group are also reflected in the spectroscopic properties of these compounds.

UV-Vis Spectroscopy

The UV-Vis spectra of anilines exhibit characteristic absorption bands arising from π-π* transitions of the benzene ring. The position and intensity of these bands are sensitive to substitution. In o-toluidine, a slight hypsochromic (blue) shift of the absorption maximum is often observed compared to p-toluidine, which can be attributed to the steric hindrance causing a slight twisting of the amino group out of the plane of the benzene ring, thus reducing conjugation.

| Compound | λmax (nm) |

| Aniline | 230, 280 |

| o-Toluidine | ~232, 284 |

| m-Toluidine | ~235, 286 |

| p-Toluidine | ~235, 287 |

Approximate absorption maxima; actual values may vary with solvent.[2][4]

Infrared (IR) Spectroscopy

The IR spectra of primary anilines are characterized by two N-H stretching bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations.[5][6] The presence of an ortho-methyl group generally has a minor effect on the position of these bands compared to aniline.

| Compound | N-H Asymmetric Stretch (cm⁻¹) | N-H Symmetric Stretch (cm⁻¹) |

| Aniline | ~3440 | ~3360[1] |

| o-Toluidine | ~3470 | ~3385 |

| m-Toluidine | ~3455 | ~3375 |

| p-Toluidine | ~3450 | ~3370 |

Approximate frequencies; actual values may vary with the sampling method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹H NMR spectroscopy, the chemical shifts of the aromatic protons are influenced by the position of the methyl group. The ortho-methyl group in o-toluidine causes a distinct splitting pattern and chemical shifts for the aromatic protons compared to the more symmetrical p-toluidine and aniline. In ¹³C NMR, the carbon atoms of the aromatic ring also exhibit characteristic chemical shifts depending on the substituent pattern.

| Compound | ¹H NMR (δ, ppm) - Aromatic Protons | ¹³C NMR (δ, ppm) - Aromatic Carbons |

| Aniline | 6.7-7.2 | 115.1, 118.5, 129.3, 146.7 |

| o-Toluidine | 6.6-7.1 | 115.0, 118.6, 122.1, 126.9, 130.5, 144.8 |

| m-Toluidine | 6.5-7.1 | 112.0, 115.9, 119.5, 129.1, 139.0, 146.5 |

| p-Toluidine | 6.6, 6.9 (d, d) | 115.2, 127.3, 129.8, 144.5 |

Approximate chemical shift ranges and values in CDCl₃; actual values may vary.[7][8]

Experimental Protocols

Determination of pKa by Potentiometric Titration

This method involves the titration of a solution of the aniline derivative with a standard acid and monitoring the change in pH.

Materials:

-

Aniline derivative (e.g., o-toluidine)

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Deionized water

-

pH meter with a combination electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

Procedure:

-

Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).

-

Accurately weigh a sample of the aniline derivative and dissolve it in a known volume of deionized water in a beaker.

-

Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.

-

Fill the burette with the standardized HCl solution.

-

Record the initial pH of the aniline solution.

-

Add the HCl solution in small increments (e.g., 0.1-0.5 mL), recording the pH after each addition, allowing the reading to stabilize.

-

Continue the titration past the equivalence point.

-

Plot the pH versus the volume of HCl added.

-

Determine the equivalence point from the inflection point of the titration curve (or by using the first or second derivative plot).

-

The pH at the half-equivalence point is equal to the pKa of the conjugate acid of the aniline.

Caption: Workflow for pKa Determination by Potentiometric Titration.

Kinetic Study of Aniline Acylation by UV-Vis Spectrophotometry

This protocol outlines a method to follow the rate of a reaction, such as the acylation of an aniline, by monitoring the change in absorbance over time.

Materials:

-

Aniline derivative (e.g., o-toluidine)

-

Acylating agent (e.g., acetic anhydride)

-

Aprotic solvent (e.g., acetonitrile)

-

UV-Vis spectrophotometer with a temperature-controlled cuvette holder

-

Quartz cuvettes

-

Syringes or micropipettes

Procedure:

-

Prepare stock solutions of the aniline derivative and the acylating agent in the chosen solvent.

-

Determine the wavelength of maximum absorbance (λmax) for the product (the acetanilide) and a wavelength where the starting material and product have significantly different absorbances.

-

Equilibrate the spectrophotometer and the reactant solutions to the desired reaction temperature.

-

In a quartz cuvette, mix the aniline solution with the solvent.

-

Initiate the reaction by adding a small, known volume of the acylating agent to the cuvette, ensuring rapid mixing.

-

Immediately start recording the absorbance at the chosen wavelength at regular time intervals.

-

Continue data collection until the reaction is complete (i.e., the absorbance becomes constant).

-

The rate of the reaction can be determined by analyzing the change in absorbance over time, which is proportional to the change in concentration of the product.

Conclusion

The ortho-methyl group in substituted anilines exerts a profound steric effect that significantly influences their basicity, reactivity, and spectroscopic properties. This "ortho effect" leads to a decrease in basicity due to steric inhibition of protonation and solvation, and a reduction in reaction rates due to steric hindrance at the nitrogen center. These effects are quantifiable and observable through various analytical techniques. A thorough understanding of the steric implications of the ortho-methyl group is crucial for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and materials science for the rational design and development of novel molecules with desired properties.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. researchgate.net [researchgate.net]

- 3. iosrjournals.org [iosrjournals.org]

- 4. UV-Vis Absorption Spectrum of Aniline | SIELC Technologies [sielc.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. spectrabase.com [spectrabase.com]

A Technical Guide to the Solubility of 2-Methyl-6-(trifluoromethyl)aniline in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Methyl-6-(trifluoromethyl)aniline, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on its predicted solubility profile based on its structural attributes and the known solubility of analogous compounds. Furthermore, detailed and standardized experimental protocols are provided to enable researchers to determine precise solubility data. This guide is intended to be a valuable resource for scientists and professionals in drug development, offering both theoretical insights and practical methodologies for working with this compound.

Introduction

This compound, also known as 2-amino-3-(trifluoromethyl)toluene, is an aromatic amine of significant interest in medicinal chemistry and materials science. Its molecular structure, which incorporates a methyl group and a trifluoromethyl group on the aniline ring, imparts unique physicochemical properties that influence its reactivity and solubility. The trifluoromethyl group, a strong electron-withdrawing moiety, and the methyl group collectively affect the molecule's polarity, lipophilicity, and intermolecular interactions. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, developing purification strategies like crystallization, formulating products, and predicting its behavior in biological systems.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial in predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₈H₈F₃N | - |

| Molecular Weight | 175.15 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 198.8 ± 35.0 °C (Predicted) | [3][4] |

| Density | 1.237 ± 0.06 g/cm³ (Predicted) | [3][4] |

| pKa | 1.32 ± 0.10 (Predicted) | [3] |

Qualitative Solubility Profile

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The amino group can act as a hydrogen bond donor and acceptor, suggesting that this compound is likely to be soluble in polar protic solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide): These solvents can engage in dipole-dipole interactions, and given the polar nature of the C-F and C-N bonds, good solubility is expected.

-

Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether): The presence of the benzene ring and the lipophilic trifluoromethyl and methyl groups suggest that the compound will also be soluble in nonpolar and weakly polar organic solvents.[1][5]

-

Water: Due to the significant nonpolar surface area of the molecule, it is expected to have low solubility in water.[1]

Quantitative Solubility Data

As of the date of this publication, a comprehensive set of quantitative solubility data for this compound in a range of common organic solvents at various temperatures is not available in the peer-reviewed literature. The following table is provided as a template for researchers to populate with their experimentally determined data.

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| Methanol | 25 | ||

| Ethanol | 25 | ||

| Acetone | 25 | ||

| Acetonitrile | 25 | ||

| Toluene | 25 | ||

| Dichloromethane | 25 | ||

| Ethyl Acetate | 25 | ||

| n-Hexane | 25 | ||

| Dimethyl Sulfoxide | 25 |

Experimental Protocols for Solubility Determination

To address the absence of quantitative data, two widely accepted and reliable methods for determining the solubility of solid organic compounds are detailed below: the gravimetric method and the UV-Vis spectrophotometric method.

Gravimetric Method

This method involves the direct measurement of the mass of the solute dissolved in a known volume of a saturated solution. It is a straightforward and accurate method if the compound is non-volatile.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (analytical grade)

-

Selected organic solvent (HPLC grade or equivalent)

-

Vials with screw caps

-

Thermostatic shaker or water bath

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

Evaporating dish

-

Oven

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 10 mL) of the selected organic solvent.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure that equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully pipette a known volume (e.g., 5 mL) of the clear supernatant into a pre-weighed evaporating dish.

-

Evaporate the solvent in a well-ventilated fume hood or under a gentle stream of nitrogen. For high-boiling point solvents, a vacuum oven at a suitable temperature may be used.

-

Once the solvent is completely removed, place the evaporating dish in an oven at a temperature below the compound's boiling point to remove any residual solvent until a constant weight is achieved.

-

Weigh the evaporating dish with the dried solute.

Calculation:

-

Mass of dissolved solute = (Mass of dish + solute) - (Mass of empty dish)

-

Solubility ( g/100 mL) = (Mass of dissolved solute / Volume of supernatant taken) x 100

UV-Vis Spectrophotometric Method

This method is suitable if this compound exhibits significant absorbance in the UV-Vis region and the chosen solvent is transparent in that wavelength range. Aromatic amines typically have strong UV absorbance.[6][7]

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature using UV-Vis spectroscopy.

Materials:

-

This compound (analytical grade)

-

Selected organic solvent (spectroscopic grade)

-

Vials with screw caps

-

Thermostatic shaker or water bath

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the selected solvent.

-

Prepare a series of standard solutions by serial dilution of the stock solution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear and pass through the origin (or be corrected for a blank).

-

-

Preparation of the Saturated Solution:

-

Follow steps 1-5 from the Gravimetric Method to prepare a saturated solution and allow the excess solid to settle.

-

-

Measurement and Calculation:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the supernatant with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

Use the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying by the dilution factor.

-

Visualization of Experimental Workflow

The following diagram illustrates the general experimental workflow for determining the solubility of this compound.

Caption: General experimental workflow for determining the solubility of this compound.

Conclusion

This technical guide has provided a foundational understanding of the solubility of this compound. While quantitative data is currently lacking in the public domain, the provided qualitative profile and detailed experimental protocols offer a robust framework for researchers to generate reliable solubility data. The experimental workflow diagram further clarifies the necessary steps for accurate solubility determination. The information contained herein is intended to facilitate the effective use of this compound in research and development, particularly in the fields of medicinal chemistry and drug development.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. researchgate.net [researchgate.net]

- 7. UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]Dithiophene-2,6-diyl}{3-Fluoro-2-[(2-Ethylhexyl)Carbonyl]Thieno[3,4-b]Thiophenediyl}) - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data for 2-Methyl-6-(trifluoromethyl)aniline: A Technical Guide

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental spectroscopic data (NMR, IR, MS) for 2-Methyl-6-(trifluoromethyl)aniline (CAS No. 88301-98-8) is limited. The data presented in this guide is a prediction based on established spectroscopic principles and analysis of structurally analogous compounds.

Introduction

This compound is an aromatic amine containing both an electron-donating methyl group and a strongly electron-withdrawing trifluoromethyl group positioned ortho to the amino group. This substitution pattern significantly influences its chemical and physical properties, making a thorough spectroscopic characterization essential for its application in research and development. This guide provides a detailed overview of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, alongside generalized experimental protocols for its analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of substituent effects on the aniline scaffold, with data from similar compounds such as 2-methylaniline and 2-(trifluoromethyl)aniline used for comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

The ¹H NMR spectrum is expected to show signals for the aromatic protons, the amino protons, and the methyl protons. The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents.

| Predicted ¹H NMR Data | |

| Assignment | Predicted Chemical Shift (ppm) |

| H-3 | 6.8 - 7.0 |

| H-4 | 7.1 - 7.3 |

| H-5 | 6.7 - 6.9 |

| -NH₂ | 3.5 - 4.5 |

| -CH₃ | 2.1 - 2.3 |

¹³C NMR (Carbon NMR):

The ¹³C NMR spectrum will display signals for the aromatic carbons, the methyl carbon, and the trifluoromethyl carbon. The strong electron-withdrawing nature of the CF₃ group will cause a significant downfield shift for the carbon it is attached to and will also exhibit coupling with the fluorine atoms.

| Predicted ¹³C NMR Data | |

| Assignment | Predicted Chemical Shift (ppm) |

| C-1 (C-NH₂) | 145 - 148 |

| C-2 (C-CH₃) | 118 - 122 |

| C-3 | 128 - 131 |

| C-4 | 124 - 127 |

| C-5 | 115 - 118 |

| C-6 (C-CF₃) | 120 - 124 |

| -CH₃ | 17 - 20 |

| -CF₃ | 123 - 127 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the N-H stretches of the primary amine, C-H stretches of the aromatic ring and methyl group, C=C stretching of the aromatic ring, and strong C-F stretching bands.

| Predicted IR Data | |

| Frequency Range (cm⁻¹) | Vibrational Mode |

| 3400 - 3500 | N-H symmetric and asymmetric stretching |

| 3000 - 3100 | Aromatic C-H stretching |

| 2850 - 2960 | Methyl C-H stretching |

| 1600 - 1630 | N-H bending (scissoring) |

| 1450 - 1550 | Aromatic C=C stretching |

| 1100 - 1350 | C-F stretching |

| 750 - 850 | C-H out-of-plane bending |

Mass Spectrometry (MS)

The mass spectrum, likely acquired using Electron Ionization (EI), will show the molecular ion peak and characteristic fragmentation patterns.

| Predicted MS Data | |

| m/z | Interpretation |

| 175 | Molecular ion [M]⁺ |

| 156 | [M - F]⁺ or [M - NH₃]⁺ |

| 106 | [M - CF₃]⁺ |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of liquid aniline derivatives like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a 5 mm NMR tube.

-

Instrumentation: A 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: The spectra should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

IR Spectroscopy

-

Sample Preparation (Neat Liquid): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Method: Transmission or Attenuated Total Reflectance (ATR).

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum should be collected prior to the sample spectrum.

-

Mass Spectrometry

-

Sample Preparation: For a liquid sample, direct injection or infusion into the ion source is suitable. Dilution in a volatile solvent like methanol or acetonitrile may be necessary.

-

Instrumentation: A mass spectrometer with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

-

Data Acquisition (EI):

-

Ionization Energy: Standard 70 eV.

-

Mass Range: Scan a range appropriate for the molecular weight (e.g., m/z 40-300).

-

-

Data Acquisition (ESI):

-

Ionization Mode: Positive ion mode is typical for amines to observe the [M+H]⁺ ion.

-

Solvent: A protic solvent like methanol is often used.

-

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the chemical structure of this compound.

Caption: General

Methodological & Application

Application Notes and Protocols for the Use of 2-Methyl-6-(trifluoromethyl)aniline in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-6-(trifluoromethyl)aniline is a key building block in modern pharmaceutical synthesis, valued for its unique structural and electronic properties. The presence of a trifluoromethyl group significantly influences the lipophilicity, metabolic stability, and binding affinity of target molecules, making this aniline derivative a valuable starting material for the development of a range of therapeutic agents.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceuticals, including the non-steroidal anti-inflammatory drug (NSAID) Flunixin, and as a precursor for potential kinase inhibitors and antifungal agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 54396-44-0 | [2] |

| Molecular Formula | C₈H₈F₃N | [2] |

| Molecular Weight | 175.15 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 198–201 °C | [3] |

| Melting Point | 38-42 °C | [2] |

| Density | 1.205 g/cm³ @ 25°C | [3] |

| Solubility | Soluble in organic solvents (e.g., THF, DCM, ether); insoluble in water | [3] |

Applications in Pharmaceutical Synthesis

Synthesis of Flunixin

This compound is a crucial intermediate in the synthesis of Flunixin, a potent non-narcotic analgesic and anti-inflammatory drug.[4][5] The synthesis involves the coupling of this compound with 2-chloronicotinic acid or its ester. Several protocols have been developed, utilizing different catalysts and reaction conditions.

Herein, we provide three distinct protocols for the synthesis of Flunixin, highlighting the versatility of this transformation.

Protocol 1: Copper-Catalyzed Synthesis in Aqueous Media [3]

This method employs a copper oxide catalyst in water, offering a more environmentally friendly approach.

-

Reaction Scheme:

Flunixin Synthesis via Copper Catalysis -

Materials:

-

This compound

-

2-Chloronicotinic acid

-

Copper (I) oxide (CuO)

-

p-Toluenesulfonic acid

-

Purified water

-

25% Potassium hydroxide solution

-

30% Sulfuric acid

-

-

Procedure:

-

To a 1000 mL reaction flask equipped with a reflux condenser, add purified water (500 g), 2-chloronicotinic acid (55.1 g), 2-methyl-3-trifluoromethylaniline (122.6 g), p-toluenesulfonic acid (3.0 g), and copper oxide (1.4 g).[3]

-

Heat the mixture to reflux with stirring and maintain for 2.5 hours.[3]

-

Cool the reaction mixture to below 50°C and adjust the pH to 10.0-11.0 by the dropwise addition of 25% potassium hydroxide solution.[3]

-

Cool the mixture to below 20°C, stir for 1 hour, and filter to remove excess 2-methyl-3-trifluoromethylaniline.[3]

-

To the filtrate, add 30% sulfuric acid dropwise to adjust the pH to 5.0-6.0.[3]

-

Stir for 1 hour to allow for crystallization, then filter the precipitate.

-

Wash the filter cake with purified water (300 g) for 30 minutes, filter, and dry to yield Flunixin.[3]

-

-

Quantitative Data:

| Reactant | Amount | Moles |

| 2-Chloronicotinic acid | 55.1 g | ~0.35 |

| This compound | 122.6 g | ~0.70 |

| Product | Yield | |

| Flunixin | 98.5 g (approx. 80%) |

Protocol 2: Solvent-Free Synthesis Using Boric Acid [4][6]

This protocol offers a green chemistry approach by eliminating the use of a solvent and employing a mild catalyst.

-

Reaction Scheme:

Solvent-Free Flunixin Synthesis -

Materials:

-

This compound

-

2-Chloronicotinic acid

-

Boric acid (H₃BO₃)

-

-

Procedure:

-

In a reaction vessel, mix this compound and 2-chloronicotinic acid in a 2:1 molar ratio.[6]

-

Add boric acid (30 mol%).[6]

-

Heat the mixture to 120°C under solvent-free conditions.[6]

-

Maintain the reaction at this temperature, monitoring for completion (approximately 45 minutes for a 30g scale).[6]

-

Upon completion, the product can be purified by appropriate workup and recrystallization.

-

-

Quantitative Data:

| Reactant Ratio (Aniline:Acid) | Catalyst Loading | Temperature | Yield |

| 2:1 | 30 mol% Boric Acid | 120 °C | Excellent |

Protocol 3: Synthesis in Ethylene Glycol

This method utilizes a high-boiling solvent which can facilitate the reaction.

-

Reaction Scheme:

Flunixin Synthesis in Ethylene Glycol -

Materials:

-

This compound

-

Methyl 2-chloronicotinate

-

Ethylene glycol

-

-

Procedure:

-

A feasible bench-scale synthetic route involves the reaction of the methyl ester of 2-chloronicotinic acid with 2-methyl-3-trifluoromethylaniline.[7]

-

The reaction is typically carried out in a high-boiling solvent such as ethylene glycol.

-

The resulting ester is then hydrolyzed to afford Flunixin.

-

Synthesis of Kinase Inhibitors

The anilinopyrimidine scaffold is a well-established core structure in numerous kinase inhibitors. This compound can be utilized in the synthesis of such compounds, for example, through reaction with chloropyrimidines. These inhibitors often target signaling pathways implicated in cell proliferation and survival, such as the JAK-STAT pathway.

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a crucial signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to changes in gene expression. Dysregulation of this pathway is implicated in various diseases, including inflammatory disorders and cancers.

Synthesis of Antifungal Agents

The trifluoromethyl group is a common feature in many antifungal drugs. The synthesis of novel triazole-containing compounds from this compound represents a promising avenue for the development of new antifungal agents. The mechanism of action of triazole antifungals typically involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.

A general method for the synthesis of triazole derivatives from anilines involves the formation of an azide intermediate followed by a cycloaddition reaction with an alkyne.

-

Procedure Outline:

-

Diazotization of the Aniline: this compound is treated with a source of nitrous acid (e.g., sodium nitrite in acidic solution) to form a diazonium salt.

-

Azide Formation: The diazonium salt is then reacted with sodium azide to yield the corresponding aryl azide.

-

Cycloaddition: The aryl azide undergoes a [3+2] cycloaddition reaction with a suitable alkyne, often catalyzed by copper(I), to form the 1,2,3-triazole ring.

-

Cross-Coupling Reactions

This compound can be a substrate in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling, to form more complex molecular architectures. These reactions are powerful tools in modern drug discovery.